Compound Description: This compound is a thiazole derivative that has been investigated for its potential as a Pim-1 kinase inhibitor for cancer treatment. [] The research focused on understanding its molecular structure, electronic properties, and vibrational spectra using DFT calculations and spectroscopic analysis. []
Relevance: This compound, like the target compound 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, shares a central 4,5-dihydro-1H-pyrazole ring substituted at the 1-position with an aromatic ring system. Additionally, both compounds feature a halogenated phenyl substituent attached to the pyrazole ring (chlorophenyl in this compound and bromophenyl in the target compound). This structural similarity suggests potential shared biological activity profiles. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a complex structure with two distinct ring systems connected by a C-C bond between a dihydropyrazolyl and a pyrazolyl ring. []
Relevance: This compound is structurally similar to 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole due to the presence of a 4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole moiety in both structures. The presence of halogen-substituted phenyl rings (bromophenyl and chlorophenyl) in both compounds further emphasizes this structural link. []
Compound Description: This compound, synthesized from a pyrazole-1-carbothioamide precursor, incorporates a 4,5-dihydro-1,3-thiazole ring fused to the pyrazole core. [] Its synthesis and characterization were confirmed through FT-IR, NMR, and LCMS analysis. []
Relevance: The core structure of this compound, featuring a 4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazole moiety with a chlorophenyl substituent on the pyrazole ring, bears resemblance to the core structure of 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. This structural similarity, particularly the shared pyrazole and thiazole rings, suggests potential commonalities in their chemical properties. []
Compound Description: This compound, characterized by X-ray crystallography, features a central pyrazole ring with an envelope conformation. [] It has been studied for its conformational flexibility and intermolecular interactions. []
Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole are both structurally defined by the presence of a 4,5-dihydro-1H-pyrazol-3-yl)thiazole core. This shared core structure, particularly the presence of a thiazole ring directly linked to the pyrazole, suggests that these compounds might share similar chemical properties and reactivity profiles. []
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Compound Description: These two compounds are isostructural derivatives, differentiated only by the halogen substituent on a single phenyl ring. [] Both structures are predominantly planar, with the exception of one fluorophenyl group positioned perpendicularly to the main molecular plane. []
Relevance: These compounds share a significant structural similarity with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, specifically the presence of a (4,5-dihydro-1H-pyrazol-1-yl)thiazole core. The variation in halogen substitution patterns across the three structures (chlorine, fluorine, and bromine) allows for exploration of structure-activity relationships within this chemical class. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a T-shaped molecular structure. [] The crystal packing is primarily governed by C—H⋯S and C—Br⋯π interactions. []
Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole share the 4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole structural motif. The presence of both a bromophenyl and a fluorophenyl substituent on the pyrazole ring in both compounds further highlights this structural connection. []
Compound Description: This compound exhibits a T-shaped molecular geometry, with a near-planar pyrazole ring and a perpendicular fluorobenzene substituent. [] Intermolecular π–π interactions between pyrazole rings dominate its crystal packing. []
Relevance: This compound shares a 4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole core with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. Both compounds feature a halogen-substituted phenyl ring attached to the pyrazole (chlorophenyl in this compound and bromophenyl in the target). This shared scaffold suggests potential similarities in their chemical properties and reactivity. []
Compound Description: This compound was studied using Density Functional Theory (DFT) to determine its structural and electronic properties, including vibrational frequencies and molecular orbitals. [] Additionally, molecular docking simulations were used to evaluate its potential interactions with target macromolecules. []
Relevance: This compound exhibits significant structural similarity to 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, as they both feature a (4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole core and a halogenated phenyl substituent on the pyrazole ring (chlorophenyl in this compound and bromophenyl in the target). This shared structural motif suggests they may possess similar pharmacological profiles. []
Compound Description: This compound, characterized by X-ray crystallography, demonstrates a planar conformation with an 8H-indeno[1,2-d]thiazole ring system linked to the pyrazole core. [] The crystal packing reveals weak intermolecular C—H⋯N interactions. []
Relevance: The structural framework of this compound closely resembles that of 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. Both compounds feature a central 4,5-dihydro-1H-pyrazol-1-yl)thiazole moiety with a bromophenyl and a fluorophenyl substituent on the pyrazole ring. This shared structure suggests a potential for similar chemical reactivity and pharmacological properties. []
Compound Description: This compound, analyzed using X-ray crystallography, exhibits a twisted conformation, with significant dihedral angles between its aromatic rings. [] It was observed to exist as an inversion twin in its crystalline form. []
Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole both share a (4,5-dihydro-1H-pyrazol-1-yl)thiazole core. Despite differences in substituents, this core structural similarity suggests potential similarities in their fundamental chemical properties. []
Compound Description: This compound, analyzed by X-ray crystallography, showcases a near-planar arrangement of its benzofuranyl, thiazolyl, pyrazolyl, and chlorophenyl rings. [] The crystal structure is stabilized by C—H...F interactions, forming inversion dimers. []
Relevance: This compound shares a (4,5-dihydro-1H-pyrazol-1-yl)thiazole core with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. Both compounds also feature a halogen-substituted phenyl ring on the pyrazole (chlorophenyl in this compound and bromophenyl in the target). This common structural framework suggests that they might exhibit related chemical properties. []
Compound Description: This compound's crystal structure, determined by X-ray crystallography, reveals two independent molecules in the asymmetric unit, differing in the orientation of the fluorobenzene ring relative to the pyrazole. [] It displays a T-shaped molecular structure with intermolecular C—H⋯π interactions. []
Relevance: This compound and 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole both feature a central (4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole moiety. This shared core structure, particularly the presence of a thiazole ring directly attached to the pyrazole, points to potential similarities in their chemical properties and reactivity profiles. []
Compound Description: This compound, analyzed using X-ray crystallography, adopts a twisted conformation and features a ferrocenyl group attached to the pyrazole ring. [] The crystal packing is characterized by intermolecular C—H⋯N, C—H⋯O hydrogen bonds, and weak C—H⋯π interactions. []
Relevance: Despite the presence of a ferrocenyl group in this compound, it shares the (4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole structural motif with 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole. This common structural feature, particularly the thiazole ring directly connected to the pyrazole, suggests potential similarities in their chemical behavior. []
Compound Description: This compound was synthesized using microwave irradiation and characterized using NMR, IR, and LCMS techniques. [] Its structure features a pyrazolyl thiazole core with a pendant piperonal (1,3-benzodioxole) moiety. []
Relevance: Similar to 2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole, this compound contains a (4,5-dihydro-1H-pyrazol-3-yl)thiazole core. This structural similarity, particularly the presence of a thiazole ring directly linked to the pyrazole, suggests that these compounds might share similar chemical properties and reactivity profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.